5-Phenyl-1H-pyrrole-2-carboxylic acid
CAS No.: 6636-06-2
Cat. No.: VC2405284
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6636-06-2 |
---|---|
Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 5-phenyl-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Standard InChI Key | YEQVNAGNEONSTR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Introduction
Chemical Structure and Properties
5-Phenyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring with a phenyl substituent at position 5 and a carboxylic acid moiety at position 2. This specific structural arrangement contributes to its unique chemical behavior and biological activities.
Basic Chemical Information
The compound is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 6636-06-2 |
Molecular Formula | C₁₁H₉NO₂ |
Molecular Weight | 187.20 g/mol |
IUPAC Name | 5-phenyl-1H-pyrrole-2-carboxylic acid |
InChIKey | YEQVNAGNEONSTR-UHFFFAOYSA-N |
European Community (EC) Number | 819-901-2 |
The molecular structure features a pyrrole core, which is a five-membered aromatic heterocycle containing one nitrogen atom. The phenyl group at position 5 and the carboxylic acid at position 2 create a molecule with distinct chemical and pharmacological properties .
Physical and Chemical Properties
The compound exhibits characteristic properties that influence its behavior in various chemical and biological systems:
Property | Characteristic |
---|---|
Appearance | Typically a white to off-white crystalline solid |
Solubility | Limited solubility in water; soluble in organic solvents |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
pKa | Approximately 4.5-5.0 (carboxylic acid group) |
The carboxylic acid functional group confers acidic properties to the molecule, making it capable of forming salts with bases and participating in various chemical reactions typical of carboxylic acids .
Synthesis Methods
Synthetic Routes
Several methods have been developed for the synthesis of 5-Phenyl-1H-pyrrole-2-carboxylic acid and its derivatives. These methods typically involve either the formation of the pyrrole ring with appropriate substituents or the modification of pre-existing pyrrole structures.
One common approach for synthesizing related compounds involves the condensation reaction between a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring. While this source specifically discusses a methylated derivative, similar principles apply to the synthesis of 5-Phenyl-1H-pyrrole-2-carboxylic acid.
Another synthetic pathway can be derived from the methods used for similar compounds like ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, which involves reaction between ethyl cyanoacetate and benzoylacetone . The resulting ester can then be hydrolyzed to obtain the carboxylic acid.
Industrial Production
Industrial production of this compound typically employs optimized reaction conditions to ensure high yield and purity. While specific industrial methods vary depending on the application and available resources, they generally follow the synthetic routes mentioned above but at larger scales with considerations for cost-effectiveness and environmental impact.
Chemical Reactions
Typical Reactions
5-Phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions due to its functional groups and aromatic structure:
Carboxylic Acid Reactions
The carboxylic acid group can participate in typical reactions such as:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Decarboxylation under certain conditions
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Reduction to alcohols or aldehydes
Pyrrole Ring Reactions
The pyrrole ring, being an electron-rich aromatic system, can undergo:
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Electrophilic substitution reactions (primarily at positions 3 and 4)
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N-alkylation or N-acylation at the pyrrole nitrogen
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Oxidation reactions
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Various coupling reactions when catalyzed by transition metals
Site-Selectivity in Reactions
The reactivity pattern of pyrrole derivatives like 5-Phenyl-1H-pyrrole-2-carboxylic acid is of particular interest in synthetic chemistry. For instance, research has investigated the site-selectivity of reactions involving similar compounds such as 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide with hydrazonoyl halides and α-haloketones .
These reactions lead to the formation of complex heterocyclic systems including pyrrolo[1,2-d] triazine and pyrrolo[1,2-a]pyrazine derivatives, which are of interest for their potential biological activities .
Structural Modifications and Derivatives
Related Compounds
Several derivatives of 5-Phenyl-1H-pyrrole-2-carboxylic acid have been synthesized and studied:
Derivative | Modification | Notable Features |
---|---|---|
1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid | N-methylation | Enhanced lipophilicity |
Ethyl 5-phenyl-1H-pyrrole-2-carboxylate | Esterification | Improved cell permeability |
5-Phenyl-1H-pyrrole-2-carboxylic acid amides | Amidation | Modified hydrogen bonding properties |
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid | Additional carboxylic acid at position 5 | Enhanced hydrogen bonding capabilities |
The 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been particularly studied for their ability to form interesting hydrogen-bonding motifs in solid-state structures, creating one-, two-, and three-dimensional networks .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have revealed that modifications to the basic scaffold of pyrrole-2-carboxylic acids can significantly impact their biological activities. For instance, research has shown that specific modifications can enhance binding affinity to proteins like Keap1 .
Through scaffold hopping from an initial compound, researchers developed a novel 5-phenyl-1H-pyrrole-2-carboxylic acid derivative (compound 19) that exhibited a significantly improved dissociation constant (KD) of 42.2 nM against Keap1, compared to the initial compound's KD of 5090 nM .
Biological Activities
Antioxidant Properties
One of the most significant biological activities of 5-phenyl-1H-pyrrole-2-carboxylic acid and its derivatives is their antioxidant properties. Research has demonstrated that these compounds can modulate the Keap1-Nrf2-ARE signaling pathway, which is a crucial regulatory mechanism in oxidative stress .
The Keap1-Nrf2 pathway functions as follows:
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Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation
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During oxidative stress, or when inhibitors like 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives bind to Keap1, Nrf2 is released
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Released Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE)
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This binding activates the transcription of various antioxidant and detoxifying enzymes
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The resulting enzymes help protect cells against oxidative damage
Cellular Protection Mechanisms
Studies have shown that 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives can provide significant protection against oxidative stress-induced cellular damage. For example, one derivative (compound 19) demonstrated protection against lipopolysaccharide (LPS)-induced injury in BEAS-2B cells .
The protective mechanisms involve:
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Promotion of Nrf2 nuclear translocation
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Increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)
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Reduced inflammatory response
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Decreased cellular oxidative damage
Experimental Evidence
Research has provided compelling evidence for the biological activities of these compounds:
Study Type | Findings | Effective Concentration |
---|---|---|
In vitro (BEAS-2B cells) | Protection against LPS-induced injury | Not specified |
In vivo (mouse models) | Alleviation of acute lung injury symptoms | 15 mg/kg |
Molecular studies | Facilitation of Nrf2 translocation, increased Nrf2 levels, upregulation of HO-1 and NQO1 | 42.2 nM (KD) |
These findings suggest that 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives have significant potential as therapeutic agents for conditions associated with oxidative stress and inflammation .
Therapeutic Applications
Acute Lung Injury (ALI)
Research has demonstrated that some derivatives effectively alleviate symptoms in mouse models of acute lung injury at doses of 15 mg/kg. The compounds work by modulating the Keap1-Nrf2 pathway, increasing the expression of antioxidant enzymes, and reducing inflammation in lung tissue .
Cerebral Ischemic/Reperfusion Injury
Oxidative stress is also implicated in cerebral ischemic/reperfusion injury. The ability of these compounds to activate the Nrf2 pathway suggests potential applications in protecting against brain damage following stroke or other ischemic events .
Drug Development Status
While 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives show promising therapeutic potential, they are still in the early stages of drug development. Current research focuses on optimizing the pharmacokinetic properties, enhancing target specificity, and reducing potential side effects before progressing to clinical trials.
Hazard Statement | Description | Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral - Category 4 |
H315 | Causes skin irritation | Skin corrosion/irritation - Category 2 |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation - Category 2A |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3 |
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 5-phenyl-1H-pyrrole-2-carboxylic acid:
Compound | Structural Relationship | Key Differences |
---|---|---|
1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid | N-methylated derivative | Improved lipophilicity, altered hydrogen bonding |
1-phenyl-1H-pyrrole-2,5-dicarboxylic acid | Position isomer with additional carboxyl group | Forms extended hydrogen bonding networks in solid state |
5-phenyl-1H-pyrrole-2-carboxamide | Amide derivative | Different hydrogen bonding pattern, altered solubility |
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | Esterified, methyl-substituted derivative | No acidic proton, different pharmacokinetic properties |
Functional Differences
These structural variations result in distinctive functional differences:
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N-methylation (as in 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid) eliminates the N-H hydrogen bond donor, potentially altering biological interactions
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Additional carboxylic acid groups (as in 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid) create more complex hydrogen bonding networks
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Esterification modifies solubility and membrane permeability properties
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